molecular formula C12H18O7 B2748204 4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid CAS No. 1093405-83-4

4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid

Cat. No.: B2748204
CAS No.: 1093405-83-4
M. Wt: 274.269
InChI Key: HDDAMQVWECBJLO-UHFFFAOYSA-N
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Description

4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid is a biochemical reagent used in various scientific research fields. It is a derivative of galactose, a type of sugar, and is often used in organic synthesis and biochemical studies. The compound has the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid typically involves the protection of hydroxyl groups in galactose. One common method is the reaction of galactose with acetone in the presence of an acid catalyst to form the isopropylidene derivative . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Acidic conditions, such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Acetone

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding acids

    Reduction: Can be reduced to form alcohols

    Substitution: Can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolic intermediates. The compound’s isopropylidene groups protect the hydroxyl groups, allowing selective reactions at other sites .

Comparison with Similar Compounds

Similar Compounds

  • 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose
  • 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-azido-alpha-D-galactopyranose
  • 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-alpha-D-galactopyranose

Uniqueness

4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid is unique due to its specific structure, which allows it to participate in selective reactions. Its isopropylidene groups provide protection to hydroxyl groups, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O7/c1-11(2)16-5-6(17-11)8-10(15-7(5)9(13)14)19-12(3,4)18-8/h5-8,10H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDAMQVWECBJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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